molecular formula C15H13FN4S B12470993 5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine

5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B12470993
M. Wt: 300.4 g/mol
InChI Key: NKSOBDNZTRGWDD-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a fluorobenzyl group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-phenyl-4H-1,2,4-triazol-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorobenzyl group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, thereby disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C15H13FN4S/c16-12-8-6-11(7-9-12)10-21-15-19-18-14(17)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18)

InChI Key

NKSOBDNZTRGWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)N

Origin of Product

United States

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